molecular formula C12H14F3NO2 B8172686 4-(Cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)aniline

4-(Cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B8172686
M. Wt: 261.24 g/mol
InChI Key: KPHBFKHNCMJVQO-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)aniline is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoroethoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a suitable halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.

    Attachment to Aniline: The cyclopropylmethyl chloride is then reacted with aniline in the presence of a base, such as sodium hydride, to form 4-(Cyclopropylmethoxy)aniline.

    Introduction of the Trifluoroethoxy Group: The final step involves the reaction of 4-(Cyclopropylmethoxy)aniline with 2,2,2-trifluoroethanol in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline nitrogen or the aromatic ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, alkoxides, or amines, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

4-(Cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)aniline can be compared with other similar compounds, such as:

    4-(Cyclopropylmethoxy)aniline: Lacks the trifluoroethoxy group, which may result in different chemical and biological properties.

    2-(2,2,2-Trifluoroethoxy)aniline:

    Other Substituted Anilines: Compounds with different substituents on the aniline ring, which can significantly alter their chemical behavior and biological activity.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)7-18-11-5-9(3-4-10(11)16)17-6-8-1-2-8/h3-5,8H,1-2,6-7,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHBFKHNCMJVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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